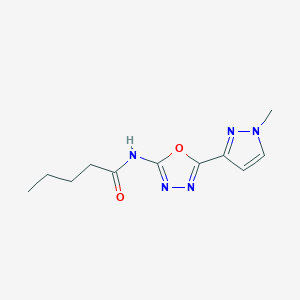
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a useful research compound. Its molecular formula is C11H15N5O2 and its molecular weight is 249.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on available literature and research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various organic reactions involving 1-methyl-1H-pyrazole and oxadiazole derivatives. The structural formula is represented as follows:
- Molecular Formula : C12H16N4O2
- Molecular Weight : 248.29 g/mol
The presence of the oxadiazole and pyrazole moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and oxadiazole rings have shown effectiveness against various bacterial strains. A study demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's biological profile. The antioxidant potential can be attributed to the ability of the pyrazole ring to scavenge free radicals. In vitro assays have shown that related compounds exhibit significant radical scavenging activity, which may be beneficial in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For example, studies on similar oxadiazole derivatives have indicated that they can inhibit key enzymes involved in metabolic pathways. This inhibition could be relevant in therapeutic contexts, such as cancer treatment or metabolic disorders .
Case Study 1: Antimicrobial Efficacy
In a study published in PubMed, researchers evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of pyrazole derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities .
Research Findings Summary Table
属性
IUPAC Name |
N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-3-4-5-9(17)12-11-14-13-10(18-11)8-6-7-16(2)15-8/h6-7H,3-5H2,1-2H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICOYKOCXXYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













